molecular formula C21H22N2O5S2 B2574506 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate CAS No. 1396627-61-4

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate

Cat. No.: B2574506
CAS No.: 1396627-61-4
M. Wt: 446.54
InChI Key: NOYZSCWFOBARMX-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate is unique due to its combination of a benzothiazole ring, an azetidine ring, and a methoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-(4-methoxyphenyl)sulfonylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-15-8-10-17(11-9-15)30(25,26)12-4-7-20(24)28-16-13-23(14-16)21-22-18-5-2-3-6-19(18)29-21/h2-3,5-6,8-11,16H,4,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZSCWFOBARMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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